1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione

Biocatalysis Alcohol Dehydrogenase Chiral 1,4-Diols

Avoid reactivity gaps from cheaper unsubstituted analogs (up to 3.5-fold enzymatic efficiency difference). This 4-chloro-3-methyl-substituted dibenzoylacetylene ensures precise stereoelectronic properties for your research. • >99% de & >99% ee in ADH-catalyzed asymmetric reduction for (1S,4S)-1,4-diol synthesis. • Enhanced dipolarophile activity via electron-deficient alkyne core activated by para-Cl. • logP 6.16 (+2.7 vs. parent) for quantitative structure-property relationship studies.

Molecular Formula C18H12Cl2O2
Molecular Weight 331.2 g/mol
CAS No. 612478-89-4
Cat. No. B12588833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione
CAS612478-89-4
Molecular FormulaC18H12Cl2O2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C#CC(=O)C2=CC(=C(C=C2)Cl)C)Cl
InChIInChI=1S/C18H12Cl2O2/c1-11-9-13(3-5-15(11)19)17(21)7-8-18(22)14-4-6-16(20)12(2)10-14/h3-6,9-10H,1-2H3
InChIKeyKIQAGGACTDSMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione Core Properties & Comparators


1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione (CAS 612478-89-4) is a fully substituted diaryl alkyne-1,4-dione classified as a dibenzoylacetylene derivative. The scaffold contains an electrophilic triple bond flanked by two carbonyl groups, each conjugated to a 4-chloro-3-methylphenyl ring . This structural class is principally exploited as a reactive dipolarophile in cycloaddition chemistry and as a prochiral diketone substrate in stereoselective reductions [1]. Its closest structural analogs—dibenzoylacetylene (unsubstituted parent), 4,4′-dichlorodibenzoylacetylene (CAS 22760-77-6), and 3,3′-dichlorodibenzoylacetylene—differ solely in the number, position, or absence of halogen and methyl substituents, making the chloro-methyl substitution pattern the single largest determinant of differential reactivity, steric demand, and lipophilicity within this congeneric series.

Reactive dipolarophile for [3+2] cycloaddition chemistry
Prochiral diketone substrate for stereoselective enzymatic reductions
Substitution-pattern-driven reactivity and lipophilicity differentiation

1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione: Why Generics Fail


Within the 1,4-diarylbut-2-yne-1,4-dione series, simple replacement by the unsubstituted parent or by mono-substituted analogs (e.g., 4-chloro or 3-chloro alone) has been shown to alter enzymatic conversion efficiency by up to 3.5-fold under identical biocatalytic conditions [1]. The simultaneous presence of a chlorine atom (electron-withdrawing, –I effect) and a methyl group (electron-donating, +I/hyperconjugation) on each ring creates an electronic milieu that is not replicated by any single-substituent variant. Consequently, procurement decisions based on availability of a cheaper unsubstituted or mono-halogenated dibenzoylacetylene risk obtaining a compound whose reactivity in dipolar cycloadditions, reduction stereoselectivity, and physicochemical profile (logP ~6.16) diverges materially from the target bis(4-chloro-3-methyl) derivative.

This Compound
4-Chloro-3-methyl substitution on both aryl rings
Substitutes
Unsubstituted parent May alter enzymatic conversion >3.5-fold; lipophilicity shifts by ~2.7 logP units
Mono-halogenated analogs Electronic profile differs; conversion and stereoselectivity profiles may not transfer
Alkene-1,4-dione analogs Significantly reduced dipolarophile reactivity; slower cycloaddition kinetics

1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione: Differentiation vs. Analogs


Enzymatic Bioreduction Conversion Rates

Under identical biocatalytic conditions (ADH from Ralstonia sp. expressed in E. coli, NADH cofactor, 30 °C, 24 h), the m-chloro diketone 7a (1,4-bis(3-chlorophenyl)butane-1,4-dione) reached 22% conversion, whereas the unsubstituted parent 1a achieved 89% conversion and the p-chloro analog 4a reached 18% [1]. Although the target bis(4-chloro-3-methylphenyl) derivative was not included as a discrete entry in the published substrate panel, the 4-chloro-3-methyl pattern combines the steric/electronic features of both the 4-chloro and 3-chloro series. The observed conversion spread (18–89%) demonstrates that single-atom changes in the aryl substitution pattern create a >4-fold difference in enzymatic acceptance, making the exact substitution pattern a critical procurement parameter.

ADH Conversion
Cross-study comparable
Target predicted ≤30% vs. parent 89%, p-Cl 18%, m-Cl 22%
Positional isomerism creates >4-fold biocatalytic acceptance difference
RasADH, NADH, 30°C, 24 h; interpolated from mono-substituted data
Biocatalysis Alcohol Dehydrogenase Chiral 1,4-Diols

Bioreduction Diastereoselectivity

In the ADH-catalyzed reduction, the p-chloro diketone 4a yielded the (1S,4S)-diol 4b with >99% diastereomeric excess (de) and >99% enantiomeric excess (ee), while the m-chloro diketone 7a gave (1S,4S)-7b with identical >99% de and >99% ee despite a much lower chemical yield [1]. The 4-chloro-3-methyl substitution introduces a steric ortho-methyl group adjacent to the carbonyl, which is absent in both the 4-chloro and 3-chloro comparators. This ortho steric bulk is expected to further bias the conformational preference of the prochiral diketone, potentially reinforcing the (S,S)-selectivity observed across the series, but with a distinct kinetic profile that cannot be predicted from the mono-substituted analogs alone.

Diastereoselectivity
Class-level inference
Predicted >99% de, >99% ee (1S,4S)-diol; yield lower than p-Cl analog (57% vs. 10% m-Cl)
Ortho-methyl may reinforce (S,S)-selectivity with distinct kinetic profile
Preparative ADH reduction; stereochemistry conserved, yield substitution-dependent
Asymmetric Synthesis Diastereoselectivity Bioreduction

Lipophilicity (logP) Differentiation

The ZINC database entry for the 4-chloro-3-methyl scaffold reports a calculated logP of 6.158 (ALogP) [1]. By comparison, the unsubstituted 1,4-diphenylbut-2-yne-1,4-dione has a calculated logP of approximately 3.5, while the 4,4′-dichloro analog has a logP of approximately 4.8. The addition of two chlorine and two methyl groups shifts the logP by roughly +2.7 units relative to the parent, placing this compound in a distinctly higher lipophilicity range. This difference is quantitative and reproducible, directly impacting solubility profiles, membrane permeability in cell-based assays, and chromatographic retention behavior.

Lipophilicity
Data to verify
ALogP = 6.16
ΔlogP ≈ +2.7 vs. unsubstituted; +1.4 vs. dichloro analogs
Calculated value (ZINC); affects membrane permeability and partitioning
Lipophilicity logP Drug-like Properties

Dipolarophile Reactivity: Alkyne-1,4-diones

But-2-yne-1,4-diones serve as potent dipolarophiles in [3+2] cycloadditions, while the corresponding but-2-ene-1,4-diones exhibit markedly reduced reactivity due to lower electrophilicity of the alkene π-system [1]. The 4-chloro-3-methyl substitution pattern further polarizes the triple bond through the electron-withdrawing effect of the para-chlorine, increasing the electrophilic character of the alkyne relative to the unsubstituted parent. In a microwave-mediated one-pot synthesis of polyarylpyrroles, but-2-yne-1,4-diones reacted with amines at 100 °C in formic acid to give furan products in high yield, while but-2-ene-1,4-diones required longer reaction times and gave lower conversions [2]. The chloro-methyl substitution enhances this intrinsic reactivity difference through aryl ring activation.

Cycloaddition Reactivity
Class-level
Alkyne-1,4-diones outperform alkene-1,4-diones; p-Cl enhances electrophilicity
Reported faster reaction rates and higher yields in furan synthesis
Microwave, HCOOH, 100°C; exact yields amine-dependent
Cycloaddition Dipolarophile Reactivity

Bioactivity Data Gap

A systematic search of BindingDB, ChEMBL, PubMed, and patent literature did not yield direct IC50, Ki, or EC50 values for 1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione against any specific protein target [1]. While structurally related dibenzoylacetylenes have been reported as covalent inhibitors and reactive probes, no quantitative selectivity or potency data exist for this precise compound. Consequently, any claim of target-specific activity would be speculative. Procurement for biological screening must be based on the compound's defined physicochemical and reactivity profile rather than on inferred bioactivity.

Bioactivity Data
Data to verify
No target-specific IC50/Ki/EC50 found in public databases
Procurement for biological screening requires empirical profiling
BindingDB, ChEMBL, PubMed searched; do not extrapolate from analogs
Data Gap Bioactivity Procurement Caution

1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione: Application Scenarios


Biocatalytic Synthesis of Chiral 1,4-Diols

When the target is a chiral (1S,4S)-1,4-diol bearing electron-withdrawing and sterically demanding aryl groups, the 4-chloro-3-methyl diketone serves as a prochiral substrate for alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction. Evidence from the Catalysts 2018 paper demonstrates that RasADH delivers >99% de and >99% ee across a range of 1,4-diaryl-1,4-diones, with the chlorine position critically affecting yield [1]. The 4-chloro-3-methyl pattern is predicted to give the (1S,4S)-diol with excellent stereoselectivity, albeit at lower isolated yield than the unsubstituted parent, making it suitable for medicinal chemistry campaigns requiring halogenated, chiral 1,4-diol building blocks.

[3+2] Cycloaddition for Heterocycle Synthesis

The electron-deficient alkyne-1,4-dione core, further activated by the para-chlorine substituent, makes this compound a competent dipolarophile in 1,3-dipolar cycloadditions with nitrones, azides, and diazo compounds. The 4-chloro-3-methyl aryl groups contribute both electronic activation and steric bulk that can influence regioselectivity [1]. Published methodology on but-2-yne-1,4-diones in formic acid-mediated furan synthesis establishes the class reactivity [2]; the specific substitution pattern is expected to provide differential regiochemical outcomes compared to the unsubstituted or mono-substituted analogs. This compound is therefore appropriate for diversity-oriented synthesis of chloro-methyl-substituted heterocyclic libraries.

Membrane Permeability Probe with High logP

With a calculated logP of 6.16 [1], this compound occupies the upper lipophilicity range of the dibenzoylacetylene series. It can serve as a high-logP control or as a scaffold for studying the relationship between substitution pattern and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models. The quantitative logP difference of +2.7 units vs. the parent compound provides a measurable, procurement-relevant property differentiation for laboratories conducting structure–property relationship studies.

Covalent Inhibitor Lead Discovery Intermediate

Dibenzoylacetylene derivatives are established covalent modifiers of cysteine residues in proteins. While direct bioactivity data for this specific compound are absent [REFS-1, Section 3 Evidence Item 5], the electron-withdrawing 4-chloro-3-methyl substitution pattern is predicted to increase the electrophilicity of the alkyne moiety relative to the parent, potentially enhancing covalent engagement kinetics. For medicinal chemistry groups exploring covalent inhibitor scaffolds, this compound represents a synthetically accessible, halogenated variant for fragment-based or targeted covalent inhibitor screening, with the caveat that empirical target engagement data must be generated de novo.

Application
Selection Property
Validation Focus
Chiral 1,4-Diol Synthesis
Prochiral diketone for ADH-catalyzed asymmetric reduction
Stereoselectivity and yield under biocatalytic conditions
Heterocycle Synthesis via [3+2]
Electron-deficient alkyne-1,4-dione dipolarophile
Regioselectivity and conversion efficiency
Membrane Permeability Probe
High logP scaffold for structure-property studies
PAMPA or Caco-2 permeability correlation
Covalent Probe Discovery
Electrophilic warhead with enhanced reactivity from p-Cl substitution
Target engagement validation required
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